3-bromo-5-hydroxy-4H-pyran-4-one
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Overview
Description
3-bromo-5-hydroxy-4H-pyran-4-one is a chemical compound that belongs to the class of pyranones Pyranones are six-membered heterocyclic compounds containing an oxygen atom and a carbonyl group This compound is characterized by the presence of a bromine atom at the 5th position and a hydroxyl group at the 3rd position on the pyranone ring
Mechanism of Action
Target of Action
The primary target of 3-bromo-5-hydroxy-4H-pyran-4-one is HIV-1 integrase , an enzyme that plays a unique role in establishing irreversible and productive viral infections .
Mode of Action
This compound interacts with HIV-1 integrase, inhibiting its function . The compound’s interaction with its target results in the inhibition of HIV-1 replication and HIV-1 integrase strand transfer activity .
Biochemical Pathways
The compound affects the biochemical pathway involving HIV-1 integrase, which is crucial for the life cycle of the HIV-1 virus . By inhibiting this enzyme, the compound prevents the integration of the viral genome into the host cell’s DNA, thereby blocking the replication of the virus .
Result of Action
The result of the compound’s action is the inhibition of HIV-1 replication and HIV-1 integrase strand transfer activity . This leads to a decrease in the viral load, thereby helping to control the progression of the disease .
Action Environment
The action of this compound is influenced by the environment within the host organism. Factors such as pH, temperature, and the presence of other biomolecules can affect the compound’s action, efficacy, and stability . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-bromo-5-hydroxy-4H-pyran-4-one are not fully explored. Compounds with a similar structure, such as 3-hydroxy-4-pyranones, have been found to exhibit significant biological activities . They have been reported to interact with various enzymes and proteins, conferring antioxidant properties
Cellular Effects
The cellular effects of this compound are not well documented. Related compounds have been shown to influence cell function. For instance, some 3-hydroxy-pyran-4-one derivatives have been identified as potent HIV-1 integrase inhibitors, influencing cell signaling pathways and gene expression .
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Related compounds have been found to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-hydroxy-4H-pyran-4-one can be achieved through several synthetic routes. One common method involves the bromination of 3-hydroxy-4H-pyran-4-one. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-hydroxy-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-bromo-4-oxo-4H-pyran-3-one.
Reduction: The compound can be reduced to form 5-bromo-3-hydroxy-4H-pyran-4-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Kojic Acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one): A natural product with similar structural features, known for its skin-whitening properties.
Maltol (3-hydroxy-2-methyl-4H-pyran-4-one): Another pyranone derivative used as a flavor enhancer in the food industry.
Uniqueness
3-bromo-5-hydroxy-4H-pyran-4-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyranone derivatives and expands its range of applications .
Properties
IUPAC Name |
3-bromo-5-hydroxypyran-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO3/c6-3-1-9-2-4(7)5(3)8/h1-2,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAIXBNVCZNFLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CO1)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95790-60-6 |
Source
|
Record name | 3-bromo-5-hydroxy-4H-pyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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